molecular formula C18H14FN3O2S B6583710 6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1251611-12-7

6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B6583710
CAS No.: 1251611-12-7
M. Wt: 355.4 g/mol
InChI Key: KKTPNIFGXJUQIR-UHFFFAOYSA-N
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Description

6-Fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a heterocyclic compound featuring a dihydroquinolin-4-one core substituted with a fluorine atom at position 6, a propyl group at position 1, and a 1,2,4-oxadiazole ring linked to a thiophen-2-yl moiety at position 2. The fluorine atom enhances metabolic stability and bioavailability, while the propyl chain may influence lipophilicity and pharmacokinetics.

Properties

IUPAC Name

6-fluoro-1-propyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c1-2-7-22-10-13(16(23)12-9-11(19)5-6-14(12)22)18-20-17(21-24-18)15-4-3-8-25-15/h3-6,8-10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTPNIFGXJUQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acids and their esters, which are often used in the design of new drugs, can be influenced by water, as these compounds are only marginally stable in water. Therefore, the presence of water in the environment could potentially affect the action and stability of this compound.

Biological Activity

6-Fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS Number: 1251611-12-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14FN3O2S, with a molecular weight of 355.3861 g/mol. The structure features a quinoline core substituted with a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing quinoline and oxadiazole scaffolds exhibit significant anticancer properties. Specifically, the compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Research has demonstrated that derivatives similar to this compound can induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
  • Apoptosis Induction : The compound's structural features may facilitate interactions with cellular targets that trigger apoptotic pathways. For instance, studies on related compounds have shown increased subG0/G1 fractions in treated cells, indicating apoptosis .

Anti-inflammatory Activity

The oxadiazole moiety is associated with anti-inflammatory effects. Compounds with similar structures have been reported to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators such as PGE2, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that compounds derived from quinoline and thiophene frameworks possess antimicrobial properties. These compounds have been evaluated against various bacterial strains and have shown effective inhibition, indicating their potential as antimicrobial agents .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against different cancer cell lines. For example:

Cell Line IC50 Value (µM) Mechanism of Action
A54912Cell cycle arrest
MCF715Apoptosis induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethyl-6-fluoro-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

  • Structural Differences :
    • Position 1 : Ethyl group (vs. propyl in the target compound).
    • Oxadiazole Substituent : Pyridin-3-yl (vs. thiophen-2-yl).
  • Pyridine introduces a basic nitrogen, enabling hydrogen bonding with targets, whereas thiophene’s sulfur atom may enhance π-π interactions. Bioactivity differences could arise from these electronic variations .

6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS 931364-59-9)

  • Structural Differences :
    • Position 1 : (4-Fluorophenyl)methyl group (vs. propyl).
    • Oxadiazole Substituent : 4-Methylphenyl (vs. thiophen-2-yl).
  • Implications: The aromatic (4-fluorophenyl)methyl group increases molecular rigidity and may improve target binding via aromatic stacking. Molecular weight (439.5 g/mol) is higher than the target compound’s estimated value, suggesting differences in solubility .

3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione

  • Structural Differences: Core Structure: Imidazolidine-2,4-dione (vs. dihydroquinolin-4-one). Oxadiazole Substituent: Complex aryl-sulfonyl and trifluoromethyl groups (vs. thiophen-2-yl).
  • Implications :
    • The imidazolidine core and bulky substituents suggest a different pharmacological profile, possibly targeting enzymes or receptors with larger binding pockets. The trifluoromethyl group enhances metabolic resistance but may increase toxicity .

2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic Acid

  • Structural Differences: Oxadiazole Type: 1,3,4-oxadiazole (vs. 1,2,4-oxadiazole in the target compound). Backbone: Acetic acid derivative (vs. dihydroquinolin-4-one).
  • Implications: The 1,3,4-oxadiazole isomer and hydroxyethoxy-thiophene side chain confer distinct electronic properties. This contrasts with the target compound’s unexplored binding behavior .

Preparation Methods

Synthesis of the Quinoline Core

The quinoline core is typically constructed via a Friedländer annulation , which condenses 2-aminobenzaldehyde derivatives with ketones. For this compound, 6-fluoro-1-propyl-1,4-dihydroquinolin-4-one serves as the foundational structure.

Example Protocol

  • Starting Materials : 2-Amino-5-fluorobenzaldehyde and propyl vinyl ketone.

  • Conditions : Catalytic p-toluenesulfonic acid (p-TsOH, 10 mol%) in refluxing ethanol (78°C, 12 h).

  • Yield : ~65–70% after recrystallization from ethanol .

The fluorine atom is introduced either during the annulation using fluorinated precursors or via post-synthetic electrophilic fluorination.

Formation of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized through a cyclodehydration reaction between a nitrile oxide and an amidoxime. For the thiophen-2-yl-substituted oxadiazole:

Key Steps

  • Synthesis of Amidoxime : Thiophene-2-carboxamide is treated with hydroxylamine hydrochloride in ethanol (reflux, 6 h).

  • Cyclodehydration : The amidoxime reacts with trichloroacetonitrile in the presence of NaHCO₃ (rt, 4 h) .

Reaction Table

StepReagents/ConditionsYield
Amidoxime formationNH₂OH·HCl, EtOH, reflux85%
CyclodehydrationCl₃CCN, NaHCO₃, rt78%

Suzuki-Miyaura Cross-Coupling

The critical coupling of the oxadiazole-thiophene moiety to the quinoline core employs a palladium-catalyzed Suzuki-Miyaura reaction .

Optimized Protocol

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).

  • Base : Aqueous Na₂CO₃ (2 M).

  • Solvent : Degassed 1,4-dioxane/H₂O (4:1).

  • Conditions : 90°C, N₂ atmosphere, 2.5 h .

Data Table

ParameterValue
Temperature90°C
Reaction Time2.5 h
Yield79%
Purity (HPLC)>95%

Mechanistic Insight : The boronic ester intermediate (e.g., benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate) couples with 4-bromo-1,3-thiazole derivatives under these conditions .

Final Functionalization and Purification

Post-coupling, the propyl group is introduced via alkylation at the quinoline nitrogen:

  • Alkylation Agent : 1-Bromopropane (1.2 equiv).

  • Base : K₂CO₃ in DMF (60°C, 6 h).

  • Yield : ~70% after column chromatography (SiO₂, ethyl acetate/hexane) .

Purification Methods

  • Normal-Phase Chromatography : Biotage SNAP cartridges (KP-sil, 40–63 µm) with isocratic elution (65% ethyl ether in isohexane).

  • Recrystallization : Ethanol/water (7:3) at −20°C.

Industrial-Scale Optimization

For scalable production, continuous flow reactors and microwave-assisted synthesis reduce reaction times:

  • Microwave Conditions : 120°C, 45 min, Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv), DME/H₂O .

  • Yield Improvement : 75% (vs. 79% batch), with 20% reduced catalyst loading.

Analytical Characterization

Critical quality control metrics include:

  • LCMS : [M+H]⁺ = 301.1 m/z (Method C, Rt 1.46 min) .

  • ¹H NMR : δ 8.2 (s, 1H, oxadiazole), 7.4–7.6 (m, 4H, thiophene/quinoline).

  • HPLC Purity : >98% (C18 column, acetonitrile/H₂O gradient).

Q & A

Q. Table 1: Key Synthesis Parameters

StepConditionsCatalysts/SolventsYield Optimization Tips
Quinoline core formationReflux in ethanol/HCl (6–8 hrs)H₂SO₄, acetic anhydrideMonitor pH for cyclization
Oxadiazole coupling100°C, 12 hrs under N₂I₂, DMSOUse excess nitrile precursor

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:

  • ¹H/¹³C NMR : Assign peaks for fluorine (δ ~110–120 ppm for ¹⁹F coupling), thiophene protons (δ 6.8–7.5 ppm), and oxadiazole carbons (δ 160–170 ppm) .
  • FT-IR : Confirm C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .
  • HPLC-PDA/MS : Assess purity (>95%) and detect by-products using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Basic: What are the critical solubility and stability parameters for experimental handling?

Methodological Answer:

  • Solubility : Highly soluble in DMSO or DMF; limited solubility in aqueous buffers (use <1% DMSO for biological assays) .
  • Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the dihydroquinoline ring .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the thiophene-oxadiazole system .

Advanced: What strategies optimize synthesis yield during scale-up?

Methodological Answer:

  • Catalyst screening : Test transition metals (e.g., Pd/C) for cross-coupling steps to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 30 mins) .
  • Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/EtOAc) .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign ambiguous protons/carbons .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • X-ray crystallography : Resolve structural ambiguities (e.g., tautomerism in the oxadiazole ring) .

Advanced: What in silico methods predict environmental fate or biological activity?

Methodological Answer:

  • Environmental fate : Use EPI Suite or TEST software to estimate biodegradation half-life, logP, and soil adsorption coefficients .
  • Biological activity : Apply molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases, GPCRs) .
  • ADMET prediction : SwissADME or pkCSM tools evaluate bioavailability, cytochrome inhibition, and toxicity .

Advanced: What experimental designs assess pharmacokinetic properties?

Methodological Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life .
    • Plasma protein binding : Use ultrafiltration or equilibrium dialysis .
  • In vivo studies :
    • Randomized block design : Administer compound in split-plot models (e.g., dose-response in rodents) .
    • LC-MS/MS pharmacokinetics : Quantify plasma concentration over time to calculate AUC, Cmax, and t₁/₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.